SU-11752 was developed as part of a series of compounds aimed at inhibiting poly(ADP-ribose) polymerase-1 (PARP-1) and DNA-PK. It is classified as a small molecule inhibitor, with a specific focus on DNA repair pathways. The compound's structural design allows it to compete with adenosine triphosphate (ATP) for binding to DNA-PK, thereby inhibiting its activity effectively. The reported IC50 value for SU-11752 is approximately 0.13 micromolar, indicating its potency in inhibiting DNA-PK activity .
The synthesis of SU-11752 involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:
The synthesis process can be complex, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity .
The molecular structure of SU-11752 can be described as follows:
The three-dimensional conformation allows for effective binding to the ATP-binding site of DNA-PK, which is crucial for its mechanism of action .
SU-11752 participates in several important chemical reactions relevant to its function:
The kinetics of these reactions have been characterized using various biochemical assays, providing insights into the compound's efficacy .
The mechanism by which SU-11752 exerts its effects involves:
Studies have shown that this mechanism can enhance the effectiveness of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage induced by these treatments .
SU-11752 exhibits several notable physical and chemical properties:
These properties are essential for understanding how SU-11752 behaves in biological systems and its potential formulation as a therapeutic agent .
SU-11752 has significant potential applications in various scientific fields:
The evolution of DNA-dependent protein kinase (DNA-PK) inhibitors represents a pivotal advancement in targeted cancer therapeutics, driven by the critical role of DNA-PK in the non-homologous end joining (NHEJ) pathway—the primary mechanism for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation and chemotherapeutic agents. DNA-PK, a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, functions as a molecular sensor for DSBs. Its holoenzyme structure comprises a catalytic subunit (DNA-PKcs) and the Ku70/Ku80 regulatory heterodimer [1] [3]. Early inhibitors like NU7026 and NU7441 demonstrated proof-of-concept that DNA-PK pharmacological inhibition could radiosensitize tumor cells and potentiate the effects of DNA-damaging chemotherapies [1]. However, these first-generation compounds faced significant pharmacological limitations, including poor solubility, metabolic instability, and insufficient selectivity against related PIKK family members (e.g., ATM, ATR, mTOR) [3]. This spurred the development of second-generation inhibitors with optimized pharmacokinetic profiles and enhanced target specificity. Compounds like M3814 (Peposertib) and AZD7648 emerged as clinical candidates, entering trials combining radiotherapy or chemotherapy [1] [5]. SU-11752 represents a significant milestone within this trajectory, designed to overcome the limitations of earlier inhibitors through structural refinement and improved binding kinetics. Its discovery underscores a concerted effort to translate DNA-PK inhibition into clinically viable cancer treatment strategies [1] [3] [5].
Table 1: Generations of DNA-PK Inhibitors in Oncology
Generation | Representative Compounds | Key Characteristics | Limitations |
---|---|---|---|
First | NU7026, NU7441, LY294002 | Proof-of-concept radiosensitizers; PI3K/DNA-PK dual inhibitors | Poor solubility, metabolic instability, low selectivity, limited cellular potency |
Second | M3814 (Peposertib), AZD7648 | Improved selectivity, better PK/PD profiles, entered clinical trials | Potential for off-target effects at high doses, complex drug interactions |
Advanced Second-Gen | SU-11752 | High selectivity for DNA-PKcs, optimized urea scaffold, potent cellular activity | Preclinical status (as of knowledge cutoff) |
SU-11752 was developed based on a compelling mechanistic rationale centered on disrupting DNA repair in cancer cells. DNA-PK is not only crucial for NHEJ but also exhibits roles beyond canonical DNA repair, including modulation of transcriptional programs influencing epithelial-to-mesenchymal transition (EMT), hypoxia responses, and prosurvival signaling pathways like Akt [1] [5]. Crucially, cancer cells frequently exhibit dysregulated DNA repair, making them more reliant on pathways like NHEJ for survival following DNA-damaging treatments. Inhibiting DNA-PK creates contextual synthetic lethality—particularly potent in tumors with underlying deficiencies in homologous recombination (HR) repair, a common feature in many cancers [1] [8]. SU-11752 exerts its effects by potently and selectively inhibiting DNA-PKcs kinase activity. This prevents the autophosphorylation of DNA-PKcs and phosphorylation of downstream substrates (e.g., H2AX, AKT), effectively blocking the progression of NHEJ [1] [3]. Consequently, DSBs induced by radiotherapy or certain chemotherapies (e.g., topoisomerase II inhibitors, bleomycin) persist, leading to enhanced mitotic catastrophe and apoptosis in tumor cells. Preclinical evidence highlights a significant synergistic effect when SU-11752 is combined with radiation, especially under chronically hypoxic conditions commonly found in solid tumors. Hypoxia inherently downregulates HR (e.g., via reduced Rad51 expression), making cancer cells within these niches exquisitely dependent on NHEJ and thus more vulnerable to DNA-PK inhibition [8]. This mechanistic synergy provides a strong therapeutic rationale for SU-11752 as a targeted radiosensitizing and chemosensitizing agent.
SU-11752 belongs to a prominent class of kinase inhibitors characterized by a central aromatic urea pharmacophore. This chemical class has proven highly effective in targeting the ATP-binding sites of various kinases, including members of the PIKK family (DNA-PK, ATM, mTOR) and others like p38 MAPK, Raf-1, and JAK kinases [2] [6]. The urea moiety (–NH–CO–NH–) serves as a critical hinge-binding motif and a versatile scaffold for substituent attachment. Its planar structure facilitates key hydrogen-bonding interactions with backbone residues in the kinase active site, often with high affinity [2] [6]. Within the PIKK family, targeting presents unique challenges due to the large size and structural complexity of the kinase domains. Urea-based inhibitors like SU-11752 achieve selectivity for DNA-PKcs over related kinases (ATM, ATR, mTOR) through strategic modifications to the substituents flanking the urea core. These modifications exploit subtle differences in the hydrophobic pockets and electrostatic environments near the ATP-binding cleft [6]. Computational modeling and structure-activity relationship (SAR) studies have been instrumental in optimizing these interactions. For instance, specific lipophilic groups incorporated into SU-11752 enhance binding within aspartate-rich hydrophobic regions unique to the DNA-PKcs active site conformation, contributing to its nanomolar-range potency and high kinome selectivity [6]. This places SU-11752 within a lineage of advanced urea-based inhibitors (e.g., compounds developed for ATM inhibition as described in [6]) designed for precise targeting of DNA damage response kinases, representing a refined application of the urea scaffold in oncology drug discovery.
Table 2: Key Features of Urea-Based Kinase Inhibitors Targeting DNA Repair Pathways
Feature | Significance in Kinase Inhibitor Design | Application in SU-11752/DNA-PK Inhibitors | Examples Beyond DNA-PK |
---|---|---|---|
Urea Moiety (Core) | Serves as hinge binder; forms key H-bonds with kinase backbone | Central scaffold enabling high-affinity binding to DNA-PKcs ATP pocket | ATM Inhibitors [6], Certain p38 inhibitors |
Lipophilic Substituents | Interact with hydrophobic regions flanking the ATP cleft | Tailored groups exploit unique hydrophobic pockets in DNA-PKcs for selectivity | Raf inhibitors (e.g., Sorafenib analogs) |
Solubilizing Groups | Improve pharmacokinetic properties (solubility, distribution) | Likely incorporated to enhance drug-like properties vs. early inhibitors (NU7441) | JAK inhibitors (e.g., Tofacitinib core structure [7]) |
Selectivity Optimization | Achieved by targeting unique residues/conformations | Designed for high selectivity over ATM, ATR, mTOR, PI3Ks | Advanced ATM inhibitors with >1000x selectivity [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7